molecular formula C6H13N B3193726 (3S)-3-Ethylpyrrolidine CAS No. 74650-54-7

(3S)-3-Ethylpyrrolidine

Cat. No.: B3193726
CAS No.: 74650-54-7
M. Wt: 99.17 g/mol
InChI Key: DZFFQSFNUBWNSF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Ethylpyrrolidine is a chiral pyrrolidine derivative characterized by an ethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₃N, with a molecular weight of 99.18 g/mol (unprotonated form) and a CAS number of 235094-03-8 for its hydrochloride salt . This compound is widely utilized in pharmaceutical synthesis as a building block for active pharmaceutical ingredients (APIs) and intermediates due to its rigid pyrrolidine scaffold, which enhances binding affinity in drug-receptor interactions . Its stereochemistry (S-configuration) is critical for enantioselective biological activity, making it a valuable target in asymmetric synthesis.

Properties

CAS No.

74650-54-7

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(3S)-3-ethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

DZFFQSFNUBWNSF-LURJTMIESA-N

SMILES

CCC1CCNC1

Isomeric SMILES

CC[C@H]1CCNC1

Canonical SMILES

CCC1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Enantiomeric Purity : Studies emphasize the need for high-purity this compound (>98%) to avoid off-target effects in APIs .
  • Stability Issues : The free base of this compound is prone to oxidation, requiring storage under inert atmospheres .
  • Biological Activity: (S)-3-Aminopyrrolidine shows promise in peptide mimicry but requires protection of the amino group during synthesis .

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